![molecular formula C21H25NO B256855 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol](/img/structure/B256855.png)
9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol
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Overview
Description
9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol, also known as DA-9801, is a synthetic compound that has been studied for its potential use in treating various medical conditions.
Mechanism of Action
The exact mechanism of action of 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol is not fully understood. However, it is believed to work by modulating various signaling pathways involved in nerve growth and regeneration. 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in promoting nerve regeneration.
Biochemical and Physiological Effects
9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol has been shown to have several biochemical and physiological effects. In preclinical studies, 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to promote nerve regeneration and improve nerve function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol in lab experiments is its ability to promote nerve regeneration and improve nerve function. This makes it a valuable compound for studying various neurological conditions. However, one of the limitations of using 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol. One area of research is the development of new formulations that improve its solubility in water. Another area of research is the development of new synthetic routes that improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol and its potential use in treating various medical conditions.
Synthesis Methods
9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol is synthesized through a multi-step process that involves the reaction of 9-fluorenol with diethylamine and crotonaldehyde. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol has been studied for its potential use in treating various medical conditions such as diabetic neuropathy, spinal cord injury, and ischemic stroke. In preclinical studies, 9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol has been shown to improve nerve function, reduce inflammation, and promote nerve regeneration.
properties
Product Name |
9-[4-(diethylamino)-1-butenyl]-9H-fluoren-9-ol |
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Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
9-[(E)-4-(diethylamino)but-1-enyl]fluoren-9-ol |
InChI |
InChI=1S/C21H25NO/c1-3-22(4-2)16-10-9-15-21(23)19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-9,11-15,23H,3-4,10,16H2,1-2H3/b15-9+ |
InChI Key |
FGQSXDMCBOCBRH-OQLLNIDSSA-N |
Isomeric SMILES |
CCN(CC)CC/C=C/C1(C2=CC=CC=C2C3=CC=CC=C31)O |
SMILES |
CCN(CC)CCC=CC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Canonical SMILES |
CCN(CC)CCC=CC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Origin of Product |
United States |
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